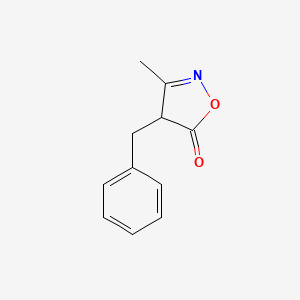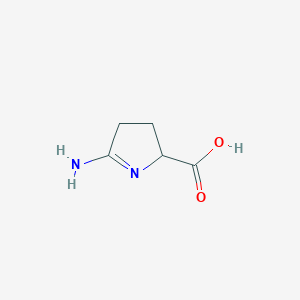![molecular formula C20H20FNO B12887663 [1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol CAS No. 113053-19-3](/img/structure/B12887663.png)
[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol is a complex organic compound with a unique structure that includes a pyrrole ring substituted with fluorophenyl, isopropyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with isopropylamine to form an imine intermediate, which then undergoes cyclization with phenylacetylene in the presence of a catalyst to form the pyrrole ring. The final step involves the reduction of the imine group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of (1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one): A cathinone derivative with stimulant properties.
(1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one): A designer drug with psychoactive effects.
(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol: A compound with similar structural features but different biological activities.
Uniqueness
(1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of fluorophenyl, isopropyl, and phenyl groups makes it a versatile compound for various applications in scientific research.
Propriétés
Numéro CAS |
113053-19-3 |
|---|---|
Formule moléculaire |
C20H20FNO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
[1-(4-fluorophenyl)-5-phenyl-3-propan-2-ylpyrrol-2-yl]methanol |
InChI |
InChI=1S/C20H20FNO/c1-14(2)18-12-19(15-6-4-3-5-7-15)22(20(18)13-23)17-10-8-16(21)9-11-17/h3-12,14,23H,13H2,1-2H3 |
Clé InChI |
KNPQAGIDTGIKGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)

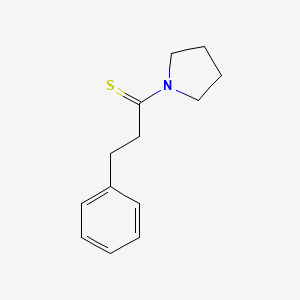
![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
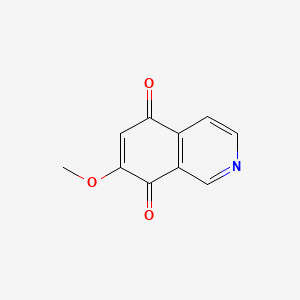
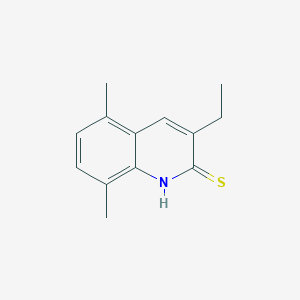
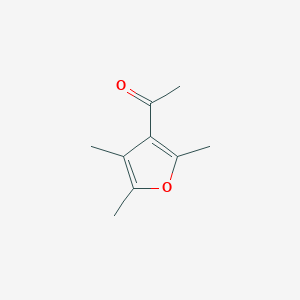
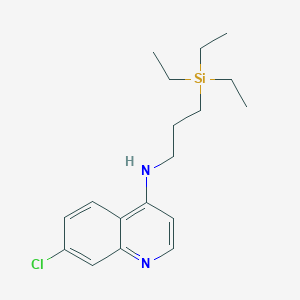
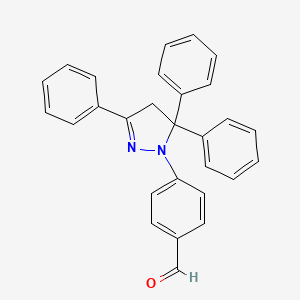
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)
